molecular formula C23H25N7O B12518462 1H-Purine-2,8-diamine, N,N'-bis(2-methylphenyl)-6-(4-morpholinyl)- CAS No. 682337-42-4

1H-Purine-2,8-diamine, N,N'-bis(2-methylphenyl)-6-(4-morpholinyl)-

Cat. No.: B12518462
CAS No.: 682337-42-4
M. Wt: 415.5 g/mol
InChI Key: MBHNXRCLNUGYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Purine-2,8-diamine, N,N’-bis(2-methylphenyl)-6-(4-morpholinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of two amino groups at positions 2 and 8, two methylphenyl groups, and a morpholine ring at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(2-methylphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives, aromatic amines, and morpholine. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature: Reactions are usually carried out at elevated temperatures (50-150°C).

Industrial Production Methods

Industrial production may involve large-scale batch or continuous flow processes. The key steps include:

    Purification: Techniques such as recrystallization or chromatography.

    Quality Control: Ensuring the purity and consistency of the final product through analytical methods like HPLC or NMR.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve hydrogen gas or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino or aromatic sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like ethanol, methanol, or acetonitrile.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways may include:

    Binding: The compound binds to the active site of an enzyme, inhibiting its activity.

    Signal Transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine with similar structural features.

    Guanine: Another purine derivative with biological significance.

Uniqueness

The presence of the morpholine ring and the specific substitution pattern makes “1H-Purine-2,8-diamine, N,N’-bis(2-methylphenyl)-6-(4-morpholinyl)-” unique compared to other purines. These structural features may confer distinct chemical and biological properties.

Properties

CAS No.

682337-42-4

Molecular Formula

C23H25N7O

Molecular Weight

415.5 g/mol

IUPAC Name

2-N,8-N-bis(2-methylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine

InChI

InChI=1S/C23H25N7O/c1-15-7-3-5-9-17(15)24-22-26-19-20(27-22)28-23(25-18-10-6-4-8-16(18)2)29-21(19)30-11-13-31-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29)

InChI Key

MBHNXRCLNUGYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=CC=C4C)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.